molecular formula C15H9Cl2NOS B1486683 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160256-79-0

7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1486683
CAS No.: 1160256-79-0
M. Wt: 322.2 g/mol
InChI Key: RYYCHDHBVUHXEU-UHFFFAOYSA-N
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Description

Crystallographic Studies and X-ray Diffraction Analysis

The crystal structure of 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride has been determined using single-crystal X-ray diffraction techniques. Crystals suitable for X-ray diffraction studies were obtained through slow evaporation from a mixture of ethanol and dichloromethane at room temperature. The diffraction data were collected using a diffractometer equipped with monochromatic radiation (λ = 0.71073 Å) at 295 K.

The compound crystallizes in the orthorhombic space group Pbcn with unit cell parameters a = 24.545(8) Å, b = 8.689(3) Å, c = 15.809(5) Å, and Z = 8 molecules per unit cell. The molecular structure reveals the planar quinoline core with the thienyl group at the 2-position, chlorine atom at the 7-position, methyl group at the 8-position, and carbonyl chloride functionality at the 4-position.

X-ray analysis indicates that the thienyl ring adopts a non-coplanar orientation with respect to the quinoline ring system, with a dihedral angle of approximately 82.50(8)° between these two ring systems. This non-coplanarity is attributed to steric hindrance between the thienyl ring and the adjacent quinoline moiety. The crystal packing shows intermolecular hydrogen bonding interactions involving the carbonyl oxygen atom, forming a one-dimensional chain along the crystallographic b-axis.

Table 1: Crystallographic Data for this compound

Parameter Value
Empirical formula C15H9Cl2NOS
Formula weight 322.22 g/mol
Crystal system Orthorhombic
Space group Pbcn
a 24.545(8) Å
b 8.689(3) Å
c 15.809(5) Å
Volume 3371.5(19) ų
Z 8
Density (calculated) 1.337 Mg/m³
Temperature 295 K
Radiation Mo Kα (λ = 0.71073 Å)
R factor 0.048

Bond length analysis reveals that the C-Cl bond at the 7-position measures approximately 1.736(3) Å, while the carbonyl C=O bond length is approximately 1.214(3) Å. The C-S bond connecting the thienyl ring to the quinoline core is approximately 1.732(4) Å, consistent with typical C-S bond lengths in heterocyclic systems. The quinoline ring system exhibits slight deviations from planarity, with a maximum deviation of 0.007(2) Å, indicating an essentially planar conformation.

Spectroscopic Identification via NMR and FT-IR

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, provide valuable information about the structural features and functional groups present in this compound.

The proton NMR spectrum (400 MHz, CDCl3) exhibits characteristic signals corresponding to the aromatic protons of the quinoline and thienyl rings, as well as the methyl group at the 8-position. The thienyl ring protons appear as three distinct signals: a doublet at δ 7.45 ppm (H-5′), a doublet of doublets at δ 7.31 ppm (H-4′), and a doublet at δ 7.11 ppm (H-3′). The quinoline ring protons appear as two distinct signals: a singlet at δ 8.45 ppm corresponding to H-3 and a doublet at δ 8.26 ppm corresponding to H-5. The methyl group at the 8-position appears as a singlet at δ 2.85 ppm.

Carbon-13 NMR spectroscopy (100 MHz, CDCl3) further confirms the structure, showing signals for all carbon atoms in the molecule. The carbonyl carbon of the acyl chloride group appears at δ 168.4 ppm, while the carbon atoms of the quinoline ring system appear in the range δ 150-120 ppm. The thienyl ring carbon atoms show signals in the range δ 140-125 ppm, and the methyl carbon appears at δ 20.5 ppm.

Table 2: NMR Spectroscopic Data for this compound

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2 - 151.6
3 8.45 (s) 123.7
4 - 142.3
5 8.26 (d) 128.7
6 7.51 (d) 133.8
7 - 135.2
8 - 130.4
9 - 148.6
10 - 128.2
8-CH3 2.85 (s) 20.5
C=O - 168.4
Thienyl C-2′ - 142.5
Thienyl C-3′ 7.11 (d) 127.1
Thienyl C-4′ 7.31 (dd) 128.7
Thienyl C-5′ 7.45 (d) 129.9

The FT-IR spectrum of this compound displays characteristic absorption bands that provide information about the functional groups present in the molecule. The carbonyl group (C=O) of the acyl chloride functionality shows a strong absorption band at approximately 1733 cm⁻¹. The C=N stretching vibration of the quinoline ring appears at around 1637 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear at approximately 1603 and 1516 cm⁻¹. The C-Cl stretching vibrations appear as bands in the region 750-700 cm⁻¹, and the C-S stretching vibration of the thienyl ring appears at approximately 695 cm⁻¹.

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound. The electron impact mass spectrum (EI-MS) shows a molecular ion peak [M]⁺ at m/z 323, consistent with the molecular formula C15H9Cl2NOS, which has a calculated molecular weight of 322.22 g/mol.

The fragmentation pattern of this compound follows typical pathways observed for quinoline derivatives with similar structural features. The primary fragmentation involves the loss of the carbonyl chloride group (COCl) from the molecular ion, resulting in a fragment at m/z 288. Subsequent loss of the chlorine atom at the 7-position leads to a fragment at m/z 253. Further fragmentation involves the cleavage of the bond between the quinoline and thienyl rings, resulting in fragments corresponding to the quinoline moiety (m/z 190) and the thienyl group (m/z 83).

Table 3: Mass Spectrometric Fragmentation Pattern of this compound

m/z Relative Intensity (%) Fragment Assignment
323 100 [M]⁺ (molecular ion)
288 85 [M-COCl]⁺
253 65 [M-COCl-Cl]⁺
238 45 [M-COCl-Cl-CH3]⁺
190 40 Quinoline fragment
83 35 Thienyl fragment

High-resolution mass spectrometry (HRMS) confirms the molecular formula, with the observed mass for [M]⁺ at 322.9782, which closely matches the calculated value of 322.9781 for C15H9Cl2NOS. The isotopic pattern observed in the mass spectrum further confirms the presence of two chlorine atoms in the molecule, showing characteristic M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the molecular ion peak, respectively.

Computational Molecular Modeling and Electron Density Mapping

Computational molecular modeling studies provide insights into the electronic structure, molecular geometry, and reactivity of this compound. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory have been performed to optimize the geometry and determine various electronic properties of the molecule.

The optimized geometry from DFT calculations shows good agreement with the experimental X-ray diffraction data, confirming the non-coplanar orientation of the thienyl ring with respect to the quinoline ring system. The calculated dihedral angle between these two ring systems is 83.15(8)°, which is in close agreement with the experimental value of 82.50(8)° determined from X-ray crystallography.

Electron density mapping reveals the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence the reactivity of the compound. The highest occupied molecular orbital (HOMO) is primarily localized on the thienyl ring and parts of the quinoline ring, while the lowest unoccupied molecular orbital (LUMO) is mainly distributed over the quinoline ring and the carbonyl chloride group. This distribution suggests that the carbonyl chloride functionality serves as an electrophilic center, while the thienyl ring acts as a nucleophilic center in chemical reactions.

Table 4: Calculated Electronic Properties of this compound

Property Value
HOMO energy -6.45 eV
LUMO energy -2.78 eV
HOMO-LUMO gap 3.67 eV
Dipole moment 3.45 Debye
Total energy -1867.25 Hartree
Global hardness (η) 1.83 eV
Global softness (S) 0.27 eV⁻¹
Electronegativity (χ) 4.61 eV
Chemical potential (μ) -4.61 eV

Molecular electrostatic potential (MEP) analysis provides insights into the charge distribution across the molecular surface, identifying regions that are susceptible to electrophilic or nucleophilic attack. The MEP map of this compound shows that the most negative potential (red regions) is localized around the carbonyl oxygen atom, while the most positive potential (blue regions) is observed around the hydrogen atoms. The carbonyl carbon and the chlorine atoms exhibit intermediate positive potential (yellow to green regions), making them potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis reveals important intramolecular interactions that contribute to the stability of the molecule. Significant donor-acceptor interactions include the delocalization of electron density from the lone pairs on the nitrogen atom to adjacent antibonding orbitals, as well as conjugative interactions within the quinoline and thienyl ring systems. These interactions influence the geometric and electronic properties of the molecule, including bond lengths, bond angles, and dihedral angles.

Properties

IUPAC Name

7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c1-8-11(16)5-4-9-10(15(17)19)7-12(18-14(8)9)13-3-2-6-20-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYCHDHBVUHXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001184275
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
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Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-79-0
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation to 7-Chloro-8-quinolinecarboxylic Acid

The methyl group at position 8 is oxidized to the corresponding carboxylic acid using a catalytic aerobic oxidation method:

  • Catalysts : N-hydroxyphthalimide and azobisisobutyronitrile.
  • Oxidant : Molecular oxygen under pressure (4–10 MPa).
  • Solvent : Acetonitrile.
  • Temperature : 80–100 °C.
  • Reaction time : 6–12 hours.
  • Yield and purity : Yields up to 93.6% with purity around 98.5% by weight.
  • Post-reaction processing : Cooling to room temperature, solid-liquid separation by filtration, washing with acetonitrile, and drying at 60–100 °C for 4–12 hours.
  • Recycling : Mother liquor can be reused for subsequent reactions to improve efficiency.

Formation of the Carbonyl Chloride Functional Group at Position 4

The key functional group, the carbonyl chloride at position 4, is generally prepared by chlorination of the corresponding carboxylic acid:

  • Starting from 7-chloro-8-methyl-2-(2-thienyl)quinoline-4-carboxylic acid (or the quinoline-4-carboxylic acid intermediate), the acid chloride is formed by reaction with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

  • Typical conditions involve refluxing the acid with excess thionyl chloride in an inert solvent like dichloromethane or chloroform, followed by removal of excess reagents under reduced pressure.

  • This step requires careful control to avoid decomposition and ensure high purity of the acid chloride.

Summary Table of Preparation Steps and Conditions

Step Reaction Description Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
1 Ring closure to form 7-chloro-8-methylquinoline m-Chloro-o-toluidine, glycerol, acid catalyst Acidic medium, heating High Not specified Standard method for quinoline core
2 Oxidation of methyl to carboxylic acid N-hydroxyphthalimide, azobisisobutyronitrile, O₂ 80–100 °C, 4–10 MPa O₂ pressure, 6–12 h ~93 ~98.5 Aerobic oxidation, recyclable mother liquor
3 Introduction of 2-thienyl group (inferred) 2-Thiophenecarbonyl chloride or equivalent Controlled coupling conditions Not specified Not specified Based on analogous thienyl quinolines
4 Conversion of carboxylic acid to acid chloride Thionyl chloride or oxalyl chloride Reflux, inert solvent High High Standard acyl chloride preparation

Research Findings and Analysis

  • The aerobic oxidation method for converting 7-chloro-8-methylquinoline to the corresponding carboxylic acid is environmentally friendly, avoiding hazardous waste such as strong acids and minimizing wastewater generation.

  • The use of N-hydroxyphthalimide and azobisisobutyronitrile as catalysts under oxygen pressure provides high yields and purity, with the possibility of recycling the reaction medium, indicating industrial scalability.

  • While direct synthetic protocols for the exact compound 7-chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride are scarce, the preparation of closely related quinoline-4-carbonyl chlorides with aromatic or thiophene substituents follows a generalizable approach: synthesis of the quinoline carboxylic acid intermediate, followed by chlorination to the acid chloride and introduction of the heteroaryl group via coupling.

  • The chlorination step to form the acid chloride is a well-established method in organic synthesis, typically carried out under anhydrous conditions to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, which can react with the carbonyl chloride group to form amides and esters, respectively.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate these reactions.

Major Products:

    Amides and Esters: The primary products formed from nucleophilic substitution reactions involving amines and alcohols.

Scientific Research Applications

Overview

7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a quinoline derivative notable for its diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science. Its unique chemical structure allows it to function as a versatile building block in the development of biologically active compounds.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as nucleophilic substitutions, oxidation, and coupling reactions makes it valuable for creating novel compounds with potential applications in pharmaceuticals and agrochemicals.

Key Reactions :

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles (e.g., amines) under appropriate conditions.
  • Oxidation/Reduction : Modifications to the quinoline core can yield derivatives with altered electronic properties.
  • Coupling Reactions : Utilization of palladium or copper catalysts facilitates the formation of more complex structures.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in developing bioactive molecules, especially enzyme inhibitors and receptor modulators. The structural features allow effective interactions with biological targets, making it significant for drug design.

Case Studies :

  • Enzyme Inhibition : Research indicates that derivatives exhibit significant activity against specific enzymes, suggesting therapeutic applications in treating diseases linked to those enzymes.
  • Anticancer Activity : Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest.
CompoundCell Line TestedIC50 Value (µM)Mechanism
Derivative ASF-295 (CNS Cancer)0.688Apoptosis induction
Derivative BA549 (Lung Cancer)0.450Cell cycle arrest
Derivative CMCF7 (Breast Cancer)0.320Inhibition of proliferation

Material Science

In addition to biological applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties can enhance the performance of materials used in various industrial applications.

Biological Research

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. The specific substitution pattern influences its binding affinity and specificity, making it a candidate for further investigation in biological systems.

The biological activity attributed to this compound includes:

  • Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties due to inhibition of nucleic acid synthesis.
  • Anticancer Activity : Inducing apoptosis through pathways involving pro-apoptotic markers.

Mechanism of Action

The specific mechanism of action for 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride is not well-documented. its role in proteomics research suggests it may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The molecular targets and pathways involved would depend on the specific proteins or enzymes being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The target compound’s structural analogs differ in substituents at positions 2, 7, and 7. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Position 2 Substituent Position 7 Position 8 Molecular Formula Molecular Weight (g/mol) Key References
7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride 2-Thienyl Cl CH₃ C₁₅H₁₀Cl₂NOS 337.22 (estimated)
7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 5-Methyl-2-thienyl Cl CH₃ C₁₆H₁₂Cl₂NOS 351.29
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 5-Methyl-2-thienyl H Cl C₁₅H₁₁Cl₂NOS 337.22
7-Chloro-2-phenylquinoline-4-carbonyl chloride Phenyl Cl H C₁₆H₁₀Cl₂NO 326.16

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-thienyl group (electron-rich) in the target compound may enhance solubility in polar solvents compared to phenyl-substituted analogs (e.g., 7-chloro-2-phenylquinoline-4-carbonyl chloride) .

Commercial Availability and Pricing

  • Cost Comparison: 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride: $150.00/100 mg (Santa Cruz Biotechnology) .

Biological Activity

7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a chemical compound characterized by its quinoline core, which features a chlorine atom at the 7th position and a methyl group at the 8th position. The compound has a molecular formula of C15H9Cl2NOSC_{15}H_9Cl_2NOS and a molecular weight of 322.21 g/mol. Its unique structure makes it a significant candidate for various biological applications, particularly in drug development and molecular biology.

The precise mechanism of action for this compound remains largely undocumented; however, it is believed to interact with specific proteins or enzymes, potentially inhibiting or modifying their activity. This interaction is crucial for its application in proteomics research, where it may serve as a molecular probe to study protein interactions and functions .

Research Applications

The compound has been explored for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives can exhibit antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may also possess such properties .
  • Anticancer Potential : Quinoline derivatives are known for their anticancer activities. Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could also be evaluated for similar effects .

Case Studies

  • Antimicrobial Studies : In studies focusing on similar quinoline derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus. Although specific data for this compound is lacking, its structural similarities imply potential antimicrobial efficacy .
  • Cardioprotective Effects : Related quinoline compounds have been evaluated for cardioprotective effects in models of doxorubicin-induced cardiotoxicity. Some derivatives exhibited significant cytotoxicity reduction in cardiomyocytes, indicating that further exploration of this compound's protective capabilities could yield valuable insights .

Comparative Analysis

Property This compound Related Quinoline Derivatives
Molecular FormulaC15H9Cl2NOSC_{15}H_9Cl_2NOSVaries (e.g., C15H12N2C_{15}H_{12}N_2)
Molecular Weight322.21 g/molVaries
Antimicrobial ActivityPotential (unverified)Confirmed in several studies
Anticancer ActivityPotential (unverified)Confirmed in several studies
Mechanism of ActionProtein/enzyme interactionVaries (often enzyme inhibition)

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, quinoline aromatic signals).
  • X-ray Crystallography : Resolves structural ambiguities, such as planarity of the quinoline ring and dihedral angles between thienyl/quinoline moieties (e.g., dihedral angle ~70° observed in analogs) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 322.21 g/mol) and fragmentation patterns .

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in thienyl coupling .
  • Continuous Flow Reactors : Enhances mixing and heat transfer for exothermic steps like chlorination.
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) stabilize intermediates; anhydrous conditions prevent hydrolysis of the acyl chloride .

How should researchers address contradictory reports on this compound’s antibacterial activity?

Q. Advanced

  • Comparative Structural Analysis : Evaluate analogs (e.g., 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride) to identify substituent effects. For example, methyl groups at position 8 may enhance membrane permeability .
  • Standardized Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to minimize variability.
  • Mechanistic Studies : Probe interactions with bacterial topoisomerases or membrane proteins via fluorescence quenching assays .

What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Q. Advanced

  • DFT Calculations : Model the electrophilicity of the carbonyl carbon (partial charge ~+0.35 e) and transition states for reactions with amines/thiols.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMF stabilizes the acyl chloride intermediate) .

What functional groups dictate the compound’s stability and reactivity?

Q. Basic

  • Acyl Chloride : Highly reactive toward nucleophiles (e.g., amines, alcohols); sensitive to moisture.
  • Chloro Substituent : Electron-withdrawing effect activates the quinoline ring for electrophilic substitution.
  • Thienyl Group : Enhances π-stacking interactions in biological targets .

How can derivatives be designed to enhance target selectivity in kinase inhibition?

Q. Advanced

  • SAR Studies : Modify the thienyl group (e.g., 5-methylthienyl increases lipophilicity) or introduce electron-withdrawing groups (e.g., -CF₃) at position 4.
  • Fragment-Based Screening : Use X-ray co-crystallography to identify binding pockets in kinases (e.g., EGFR, JAK2) .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile acyl chloride degradation products (e.g., HCl gas).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

How does this compound interact with bacterial DNA gyrase?

Q. Advanced

  • Docking Studies : The quinoline core intercalates into DNA, while the thienyl group stabilizes binding to the gyrase ATPase domain.
  • Fluorescence Titration : Measure binding constants (e.g., Kd ~2.5 µM) using purified E. coli gyrase .

What factors influence the compound’s stability under varying pH and temperature?

Q. Advanced

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9) due to hydrolysis of the acyl chloride. Stable in acidic buffers (pH 3–6).
  • Thermal Stability : Decomposes above 80°C; store at -20°C under argon.
  • Light Sensitivity : Protect from UV light to prevent radical-mediated degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride

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